

potential off-target effects of DPTIP hydrochloride

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Compound of Interest		
Compound Name:	DPTIP hydrochloride	
Cat. No.:	B15579091	Get Quote

DPTIP Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **DPTIP hydrochloride**. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **DPTIP hydrochloride**?

A1: **DPTIP hydrochloride** is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2) with an IC50 of 30 nM.[1][2][3] Its primary mechanism of action is the inhibition of nSMase2, which is involved in the hydrolysis of sphingomyelin to ceramide and plays a key role in extracellular vesicle (EV) biogenesis.[4][5]

Q2: What is the known selectivity profile of **DPTIP hydrochloride**?

A2: DPTIP has been shown to be highly selective for nSMase2 over the closely related enzymes acid sphingomyelinase (aSMase) and alkaline phosphatase (ALP). The IC50 values for both aSMase and ALP are greater than 100 μM.[1][4]

Q3: Has DPTIP been screened against a broader panel of targets?



A3: Yes, DPTIP has been evaluated in 759 bioassays at the National Center for Advancing Translational Sciences (NCATS). In these screens, it demonstrated weak activity (in the range of 2–50 μ M) in only 19 of the assays, representing 2.5% of the targets tested. This suggests a generally high degree of selectivity for its primary target, nSMase2. For detailed information on these assays, you can refer to the PubChem BioAssay data for PubChem CID 5446044.

Q4: Are there any known effects of DPTIP on cellular pathways beyond nSMase2 inhibition?

A4: Some studies suggest that inhibitors of nSMase2, like DPTIP, may have downstream effects on pathways such as autophagy and lysosomal degradation.[6] This is an important consideration for interpreting cellular phenotypes observed in response to DPTIP treatment.

Data on Potential Off-Target Effects

The following tables summarize the known quantitative data on the on-target and potential off-target activities of **DPTIP hydrochloride**.

Table 1: On-Target and Known Selectivity Data

Target	IC50	Fold Selectivity vs. nSMase2	Reference
Neutral Sphingomyelinase 2 (nSMase2)	30 nM	-	[1][2][3]
Acid Sphingomyelinase (aSMase)	>100 μM	>3333x	[1][4]
Alkaline Phosphatase (ALP)	>100 μM	>3333x	[1][4]

Table 2: Summary of NCATS Bioassay Screening



Screening Campaign	Total Assays	Assays with Weak Activity (2-50 μM)	Percentage of Active Assays	Data Source
NCATS Bioassays	759	19	2.5%	PubChem CID 5446044

Note: For a detailed list of the 19 targets with weak activity, researchers are encouraged to consult the PubChem database directly as a comprehensive list is not available in a singular published document.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with **DPTIP hydrochloride**.



Observed Issue	Potential Cause	Recommended Action
Unexpected Cellular Phenotype (e.g., changes in autophagy markers)	DPTIP may have downstream effects on lysosomal or autophagic pathways, a known consequence of modulating ceramide metabolism.	1. Include appropriate controls to monitor autophagy and lysosomal function (e.g., LC3-II, p62 protein levels). 2. Titrate DPTIP concentration to the lowest effective dose for nSMase2 inhibition to minimize potential off-target effects.
Inconsistent Inhibition of Extracellular Vesicle (EV) Release	1. Suboptimal DPTIP concentration. 2. Cell-type specific differences in nSMase2 dependence for EV biogenesis. 3. Issues with DPTIP solubility or stability in media.	1. Perform a dose-response curve to determine the optimal concentration for your cell type. 2. Confirm the role of nSMase2 in EV production in your specific cell line using genetic approaches (e.g., siRNA). 3. Ensure proper dissolution of DPTIP hydrochloride as per the manufacturer's instructions.
High Background Signal in nSMase2 Activity Assay	Interference from other cellular components or assay reagents.	1. Run a control without the enzyme source to determine the background signal. 2. If using a fluorescence-based assay, check for autofluorescence of DPTIP or other compounds in your experimental setup.

Experimental Protocols

1. nSMase2 Activity Assay (Fluorescence-Based)

This protocol is adapted from methodologies used in the characterization of DPTIP.[4][7]



 Principle: The assay measures the activity of nSMase2 by detecting the production of phosphorylcholine, one of the products of sphingomyelin hydrolysis. This is achieved through a series of coupled enzymatic reactions that ultimately generate a fluorescent product.

Reagents:

- Assay Buffer: 0.1 M Tris-HCl, 10 mM MgCl2, pH 7.4, 0.2% Triton X-100
- Sphingomyelin (SM) substrate
- Coupling Enzymes: Alkaline phosphatase, Choline oxidase, Horseradish peroxidase
- Amplex Red® reagent
- DPTIP hydrochloride stock solution (in DMSO)

Procedure:

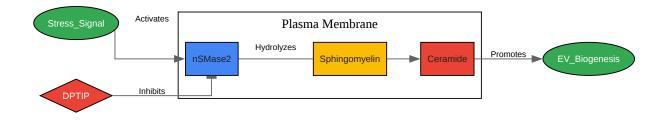
- Prepare cell or tissue lysates containing the nSMase2 enzyme.
- In a microplate, add the lysate to the assay buffer.
- Add **DPTIP hydrochloride** at various concentrations to the appropriate wells. Include a
 vehicle control (DMSO).
- Pre-incubate the plate at 37°C for 15 minutes.
- To initiate the reaction, add a solution containing Amplex Red®, sphingomyelin, and the coupling enzymes.
- Incubate at 37°C, protected from light.
- Measure the fluorescence intensity at an excitation of ~530 nm and an emission of ~590 nm at regular intervals.
- Calculate the percentage of inhibition relative to the vehicle control.
- 2. Selectivity Assays (General Protocol)



To determine the selectivity of DPTIP against other enzymes like acid sphingomyelinase or alkaline phosphatase, a similar assay setup is used, but with the specific substrate and buffer conditions for the respective enzyme.

- Acid Sphingomyelinase (aSMase) Assay:
 - Buffer: Typically an acidic buffer (e.g., sodium acetate, pH 5.0).
 - Substrate: Sphingomyelin.
 - Detection: Similar coupled enzyme system as the nSMase2 assay, adjusted for the different pH.
- Alkaline Phosphatase (ALP) Assay:
 - o Buffer: Alkaline buffer (e.g., Tris-HCl, pH 8.0-10.0).
 - Substrate: A suitable phosphatase substrate such as p-nitrophenyl phosphate (pNPP).
 - Detection: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

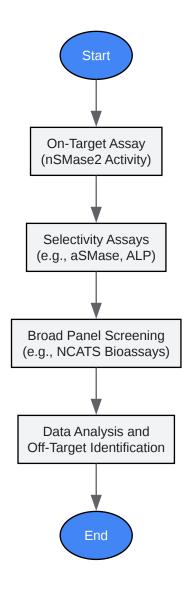
Visualizations



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Caption: nSMase2 signaling pathway and point of inhibition by DPTIP.

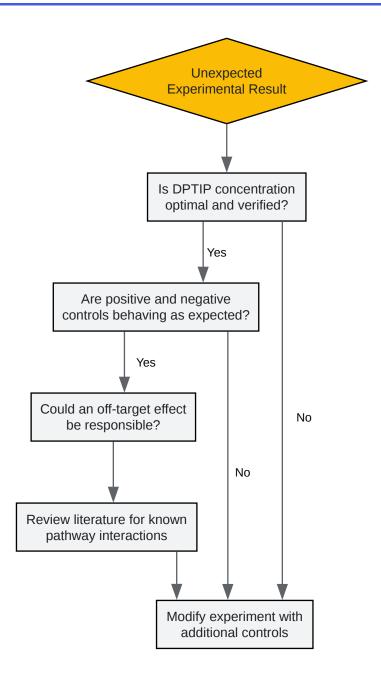




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Caption: Experimental workflow for assessing DPTIP selectivity.





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Caption: Troubleshooting decision tree for DPTIP experiments.

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